N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Sleep Modulation
The blockade of orexin-1 receptors (OX1R) has been demonstrated to attenuate the sleep-promoting effects mediated by selective orexin-2 receptor (OX2R) antagonism. This suggests a differential impact of OX1R and OX2R in sleep-wake modulation, correlated with changes in monoamine release in the brain. Specifically, selective OX2R antagonism decreased latency for persistent sleep and increased both nonrapid eye movement and rapid eye movement sleep time, highlighting its potential for initiating and prolonging sleep through deactivation of the histaminergic system. Simultaneous inhibition of OX1R, however, attenuates these sleep-promoting effects, possibly linked to dopaminergic neurotransmission (Dugovic et al., 2009).
Analgesic Activity Enhancement through Bioisosteric Replacement
Bioisosteric replacement strategies have been employed to synthesize a series of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that such modifications can significantly enhance analgesic activity. This method involves replacing the phenyl ring of the benzyl fragment in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with an isosteric heterocycle, notably increasing analgesic properties especially in the case of 3-pyridine derivatives (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016).
Antituberculosis Activity
Compounds incorporating N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide structure have been synthesized and evaluated for their antituberculosis activity. The synthesis of N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide and its derivatives demonstrated good yield and were characterized by single crystal X-ray diffraction. Preliminary studies indicated these compounds possess in vitro anti-tuberculosis activities, highlighting their potential as therapeutic agents against tuberculosis (Yuefei Bai et al., 2011).
Bioreductively Activated Pro-drug System
The 5-nitrofuran-2-ylmethyl group has been explored as a potential bioreductively activated pro-drug system. Synthesis of 5-substituted isoquinolin-1-ones and subsequent biomimetic reduction of nitrofuranylmethyl derivatives have shown promise for the selective release of therapeutic drugs in hypoxic solid tumors. This innovative approach could enhance the effectiveness of anticancer drugs by targeting their release within the tumor environment (J. Berry et al., 1997).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJPMKMNMCPKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.